molecular formula C30H50O4 B1193952 Dihydropriverogenin A CAS No. 53227-91-1

Dihydropriverogenin A

货号: B1193952
CAS 编号: 53227-91-1
分子量: 474.7 g/mol
InChI 键: CTNHZEZBBGIUJB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Camelliagenin a, also known as barrigenol A2 or theasapogenin i, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Camelliagenin a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, camelliagenin a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, camelliagenin a can be found in fats and oils and tea. This makes camelliagenin a a potential biomarker for the consumption of these food products.

常见问题

Basic Research Questions

Q. What methodologies are recommended for initial structural characterization of Dihydropriverogenin A?

  • Methodological Answer : Begin with spectroscopic techniques such as nuclear magnetic resonance (NMR) for elucidating carbon-hydrogen frameworks and mass spectrometry (MS) for molecular weight confirmation. Pair these with chromatographic methods (HPLC, TLC) to assess purity. Validate results against published spectral databases and replicate analyses to minimize instrumental variability . Document all parameters (e.g., solvent systems, NMR pulse sequences) to ensure reproducibility .

Q. How should researchers design preliminary pharmacological assays for this compound?

  • Methodological Answer : Prioritize in vitro models aligned with the compound’s hypothesized mechanism (e.g., enzyme inhibition assays, cell viability tests). Use dose-response curves to establish IC₅₀ values, and include positive/negative controls (e.g., known inhibitors, solvent-only groups). Standardize cell lines and culture conditions to reduce inter-lab variability . For signal transduction studies, employ Western blotting or ELISA to quantify protein expression changes .

Q. What literature review strategies are effective for contextualizing this compound research?

  • Methodological Answer : Use systematic review frameworks to identify primary studies. Search databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND biosynthesis NOT industrial"). Critically appraise sources by assessing sample sizes, statistical rigor, and conflict-of-interest statements. Organize findings into a matrix comparing methodologies and outcomes .

Q. How can a reproducible synthesis protocol for this compound be established?

  • Methodological Answer : Optimize reaction conditions (temperature, catalysts) via Design of Experiments (DoE) to identify critical variables. Use thin-layer chromatography (TLC) for real-time monitoring and column chromatography for purification. Validate purity through melting point analysis and comparative NMR with authentic samples . Document deviations and yields at each step to troubleshoot scalability issues .

Q. Which in vitro models are suitable for preliminary toxicity profiling of this compound?

  • Methodological Answer : Employ hepatocyte cultures (e.g., HepG2 cells) for hepatic toxicity screening and hemolysis assays for erythrocyte compatibility. Use concentrations spanning therapeutic and supra-therapeutic ranges. Quantify biomarkers like ALT/AST for cytotoxicity and ROS levels for oxidative stress. Cross-validate results with ex vivo organoid models .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be reconciled?

  • Methodological Answer : Conduct a meta-analysis using heterogeneity metrics (H, I²) to quantify variability . Stratify studies by experimental variables (e.g., cell type, dosage regimens). Perform sensitivity analyses to exclude outliers and subgroup analyses to identify confounding factors (e.g., solvent effects). Validate findings through independent replication in standardized models .

Q. What statistical models optimize reaction condition screening for this compound synthesis?

  • Methodological Answer : Apply response surface methodology (RSM) to model multi-variable interactions (e.g., pH, temperature). Use ANOVA to identify significant factors and central composite design (CCD) for non-linear optimization. Validate models via confirmatory runs and compare predicted vs. actual yields .

Q. How to design a longitudinal in vivo study for this compound’s chronic effects?

  • Methodological Answer : Use randomized controlled trials (RCTs) with staggered dosing groups. Include sham and placebo controls to account for environmental stressors. Monitor biomarkers (e.g., serum metabolites, histopathology) at predefined intervals. Apply survival analysis (Kaplan-Meier curves) for mortality endpoints and mixed-effects models for repeated measures .

Q. What experimental strategies validate target engagement specificity of this compound?

  • Methodological Answer : Employ CRISPR-Cas9 knockouts of putative targets to confirm phenotype rescue. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity quantification. Cross-validate with siRNA silencing and competitive binding assays using known ligands .

Q. How to conduct a systematic review with meta-analysis on this compound’s therapeutic potential?

  • Methodological Answer : Follow PRISMA guidelines for study selection and risk-of-bias assessment (e.g., Cochrane RoB tool) . Extract data into a standardized template (e.g., population, intervention, outcomes). Use random-effects models to pool effect sizes (e.g., standardized mean differences) and assess publication bias via funnel plots .

属性

CAS 编号

53227-91-1

分子式

C30H50O4

分子量

474.7 g/mol

IUPAC 名称

(3S,4aR,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol

InChI

InChI=1S/C30H50O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)16-24(34)30(19,17-31)23(33)15-25/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24+,27-,28+,29+,30+/m0/s1

InChI 键

CTNHZEZBBGIUJB-UHFFFAOYSA-N

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C

规范 SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C

熔点

290-293°C

物理描述

Solid

同义词

chichipegenin

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8,9-dihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one
Dihydropriverogenin A
Reactant of Route 2
Dihydropriverogenin A
Reactant of Route 3
Dihydropriverogenin A
Reactant of Route 4
Dihydropriverogenin A
Reactant of Route 5
Dihydropriverogenin A
Reactant of Route 6
Dihydropriverogenin A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。